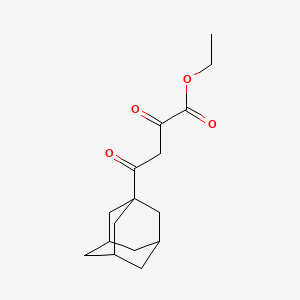

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Übersicht

Beschreibung

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate is an organic compound that features an adamantane moiety, which is known for its unique cage-like structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate typically involves the reaction of adamantanecarboxylic acid with ethyl acetoacetate under acidic conditions. The reaction proceeds through esterification, followed by a condensation reaction to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Carbene Insertion and Cyclization

Dirhodium tetraacetate-catalyzed carbene insertion reactions demonstrate significant utility for this compound. Key findings include:

Reaction Pathway

-

Starting material : Ethyl 4-(adamantan-1-yl)-2-diazo-3-oxobutanoate (41a)

-

Catalyst : Dirhodium tetraacetate (Rh₂(OAc)₄)

-

Conditions : Dichloromethane, room temperature

-

Product : Cyclized compound (47a) with fused cyclopentanone structure (90% yield) .

Mechanistic Insights

-

The diazo group undergoes carbene formation, initiating intramolecular C–H insertion.

-

Adamantane’s rigidity directs stereoelectronic control, favoring cyclopentanone formation over alternative pathways .

Post-Cyclization Functionalization

Cyclized products undergo further transformations:

Nucleophilic Additions

The β-keto ester motif enables reactivity with nucleophiles:

-

Amines : Forms stable amide adducts via condensation, though specific yields for adamantane derivatives require further characterization .

-

Alcohols : Transesterification observed under basic conditions, but steric hindrance from adamantane reduces efficiency compared to phenyl analogs .

Comparative Reactivity with Structural Analogs

Adamantane’s steric and electronic effects distinguish its reactivity:

| Compound | Reaction with Rh₂(OAc)₄ | Cyclization Yield |

|---|---|---|

| Ethyl 4-(adamantan-1-yl)-2-diazo-3-oxobutanoate | Intramolecular C–H insertion | 90% |

| Ethyl 4-(phenyl)-2-diazo-3-oxobutanoate | Intermolecular dimerization | 65% |

Adamantane’s bulk suppresses competing dimerization pathways, enhancing cyclization selectivity .

Limitations and Challenges

-

Steric hindrance : Adamantane reduces reaction rates in SN2-type mechanisms (e.g., ester hydrolysis requires harsh acidic conditions) .

-

Sensitivity : The diazo intermediate decomposes under prolonged light exposure, necessitating inert atmospheres .

This compound’s versatility in cyclization and functionalization reactions positions it as a strategic building block for structurally complex adamantane-based architectures. Further studies optimizing its coupling with transition-metal catalysts could expand its synthetic applications.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate has a molecular formula of CHO and a molecular weight of approximately 278.34 g/mol. The adamantane structure provides enhanced stability and distinct three-dimensional properties, which are advantageous for various chemical reactions and interactions.

Medicinal Chemistry Applications

The compound serves as a scaffold for developing new pharmaceuticals due to its structural uniqueness and biological activity. Research indicates that it can form stable adducts with various nucleophiles, suggesting its utility in drug design and development.

Case Study: Interaction with Nucleophiles

Preliminary studies have shown that this compound interacts with amines and other nucleophiles, leading to the formation of stable adducts. These interactions are crucial for designing drugs targeting specific biological pathways.

Organic Synthesis Applications

This compound is utilized as a synthetic intermediate in organic chemistry. Its reactivity allows it to participate in various reactions, making it valuable for synthesizing complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions that can be tailored for specific applications. For instance, it can undergo reactions with α-azido ketones to generate carbanions that react with Michael acceptors .

Research Findings on Reactions

Research has demonstrated that this compound can engage in significant chemical transformations:

Reactions with Hydrazine

A study investigated the reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. The findings indicated that these reactions could lead to the formation of various derivatives useful in medicinal chemistry .

Acylketene Intermediates

Another application involves the generation of acylketene intermediates through continuous flow methods. This approach allows for cleaner conversions and higher yields in synthesizing β-keto esters and other derivatives .

Biologische Aktivität

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate (CAS No. 847955-96-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on available research findings.

Structural Overview

This compound is characterized by the following structural properties:

- Molecular Formula : CHO

- Molecular Weight : Approximately 278.34 g/mol

- Functional Groups : Contains an adamantane moiety and a dioxobutanoate functional group, which contribute to its stability and reactivity.

This compound's adamantane framework enhances its biological profile by providing a rigid structure that can interact favorably with biological targets.

Antiviral Activity

The adamantane structure has been associated with antiviral properties, particularly in compounds targeting viral proteins. This compound's unique structure may allow it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Studies on related compounds have shown promise in this area, warranting further exploration of this compound's antiviral capabilities.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets due to its ability to form stable adducts with nucleophiles such as amines. This interaction could modulate the activity of proteins involved in disease processes, thereby exerting therapeutic effects .

Synthesis and Characterization

This compound can be synthesized through multi-step organic reactions involving the modification of adamantane derivatives. The synthesis process has been detailed in various studies, emphasizing the importance of the dioxobutanoate group in enhancing the compound's reactivity and potential applications in drug development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate | Contains a naphthyl group | Exhibits different biological activity |

| Ethyl 4-(phenyl)-2,4-dioxobutanoate | Features a phenyl group | Less sterically hindered than adamantane |

| Ethyl 4-(cyclohexyl)-2,4-dioxobutanoate | Cyclohexane ring instead of adamantane | Different conformational properties |

This table illustrates how variations in structural features can lead to differences in biological activity, highlighting the significance of the adamantane framework in this compound's potential applications.

Future Directions

Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to assess antimicrobial and antiviral activities.

- Mechanistic Studies : Elucidating the specific molecular interactions and pathways involved in its biological effects.

- Pharmacological Profiling : Evaluating the compound's safety profile and therapeutic potential through preclinical trials.

Eigenschaften

IUPAC Name |

ethyl 4-(1-adamantyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-15(19)13(17)6-14(18)16-7-10-3-11(8-16)5-12(4-10)9-16/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATMBKSYNFKHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.